5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a fluorine atom and a methoxy group linked to a pyrazole and cyclopentapyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and cyclopentapyrrol intermediates, which are then coupled with the pyrimidine core. Common reagents used in these reactions include fluorinating agents, methoxy donors, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H20FN5O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H20FN5O2/c1-22-6-4-14(21-22)15(24)23-9-12-3-2-5-17(12,10-23)11-25-16-19-7-13(18)8-20-16/h4,6-8,12H,2-3,5,9-11H2,1H3 |
InChI Key |
KRVFBJLXPHMOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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